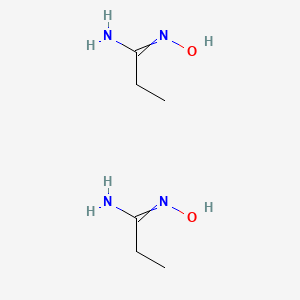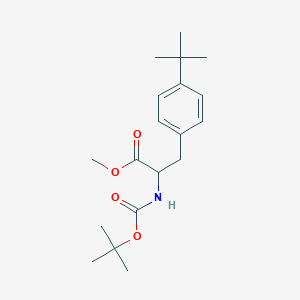
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the Boc group makes it a valuable intermediate in various chemical reactions due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Coupling Reaction: The protected amino acid is then coupled with 4-(tert-butyl)phenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反应分析
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate undergoes various types of chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: Potassium permanganate in aqueous solution.
Substitution: Sodium methoxide in methanol.
Major Products
Hydrolysis: Removal of the Boc group yields the free amine.
Oxidation: Oxidation of the phenyl ring can produce carboxylic acids or quinones.
Substitution: Substitution at the ester group can yield various esters or amides.
科学研究应用
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity
作用机制
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic procedures. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s stability and ease of removal make it a valuable tool in multi-step synthesis .
相似化合物的比较
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Similar structure but lacks the tert-butyl group on the phenyl ring.
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-methylphenyl)propanoate: Similar structure with a methyl group instead of a tert-butyl group on the phenyl ring.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate is unique due to the presence of both the Boc protecting group and the tert-butyl group on the phenyl ring. This combination provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)14-10-8-13(9-11-14)12-15(16(21)23-7)20-17(22)24-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXQFWXYNGSLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
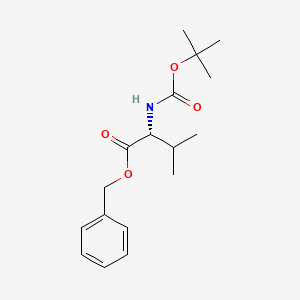
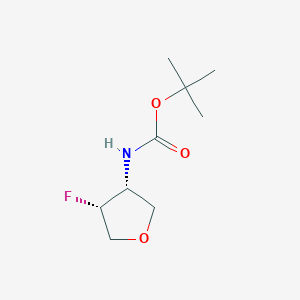
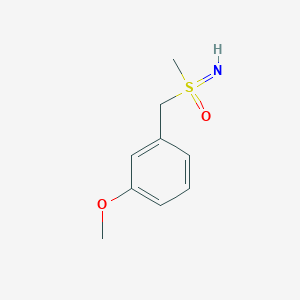
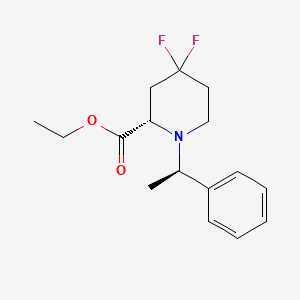
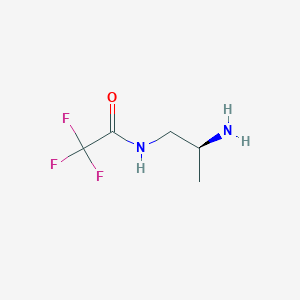
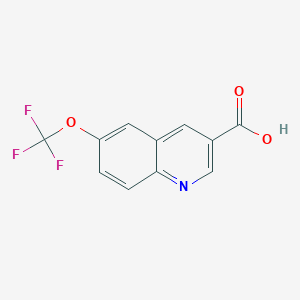
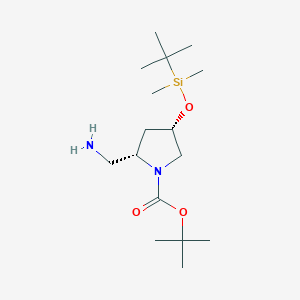
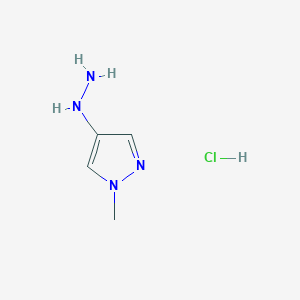
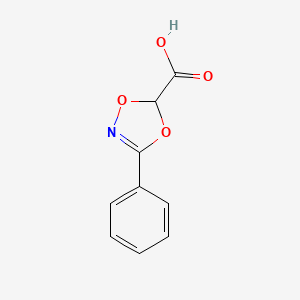
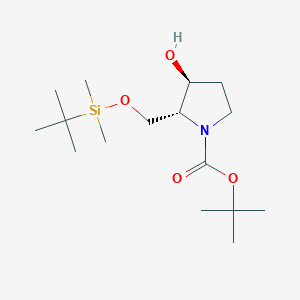
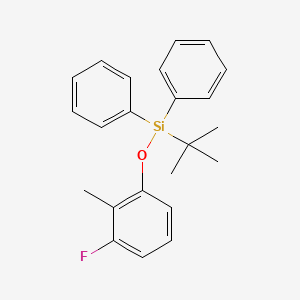
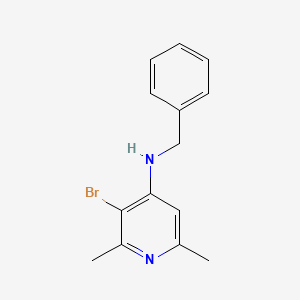
![N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester](/img/structure/B8105244.png)
